1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate
Description
1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate is a heterocyclic compound featuring a fused pyrido-pyrazine core with a carboxylic acid group at position 6 and a hydrate form. Its molecular formula is C₉H₈N₂O₄·xH₂O, with a molecular weight of 208.18 g/mol (anhydrous) and a CAS registry number of 5368-42-3 . The compound is utilized as a building block in organic synthesis, particularly in pharmaceutical research, due to its structural similarity to integrase inhibitors like Dolutegravir and Bictegravir . Its hydrate form enhances solubility, making it advantageous for crystallization and formulation processes .
Properties
IUPAC Name |
1,8-dioxo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4.H2O/c12-5-3-6-8(13)10-1-2-11(6)7(4-5)9(14)15;/h3-4H,1-2H2,(H,10,13)(H,14,15);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXLTECJZQSYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=O)C=C2C(=O)O)C(=O)N1.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559059-89-0 | |
| Record name | 2H-Pyrido[1,2-a]pyrazine-6-carboxylic acid, 1,3,4,8-tetrahydro-1,8-dioxo-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes .
Comparison with Similar Compounds
N-Benzyl-9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-7-carboxamide Derivatives
- Examples : Dolutegravir (38), Bictegravir (39), Cabotegravir (40) .
- Key Differences :
- Substituents : These drugs feature a carboxamide group at position 7 (vs. carboxylic acid at position 6 in the target compound) and a benzyl group substituted with fluorine atoms (e.g., 3,4-difluorobenzyl in Bictegravir).
- Biological Activity : The carboxamide group chelates Mg²⁺ ions in HIV integrase, enabling inhibition of viral DNA integration. The carboxylic acid in the target compound may exhibit weaker metal-binding affinity .
- Pharmacokinetics : Cabotegravir’s long-acting injectable formulation contrasts with the target compound’s likely oral bioavailability due to its hydrate-enhanced solubility .
2-(3,4-Dichlorobenzyl)-9-hydroxy Derivatives
Pyrido-Pyrazine Carboxylic Acid Derivatives with Varied Cores
- Examples :
- Key Differences :
Physicochemical and Pharmacological Comparison
Key Research Findings
HIV Integrase Inhibition : The pyrido-pyrazine scaffold is critical for binding to Mg²⁺ in HIV integrase. Carboxamide derivatives (e.g., Dolutegravir) show superior activity (IC₅₀ < 2 nM) compared to carboxylic acid analogs due to optimized chelation .
Impact of Substituents :
- Electron-Withdrawing Groups : Chlorine or fluorine at the benzyl position (e.g., 3,4-dichlorobenzyl) increases enzymatic stability but reduces aqueous solubility .
- Hydrate Formation : The hydrate form of the target compound improves crystallinity and dissolution rates, critical for formulation .
Resistance Profiles : Derivatives with bulkier substituents (e.g., Bictegravir’s bicyclic ring) retain activity against Q148K integrase mutants, whereas simpler analogs may exhibit reduced potency .
Biological Activity
1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the context of antiviral and anticancer properties. This article aims to explore the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring fused with a pyrazine structure, contributing to its unique reactivity and biological interactions.
Antiviral Activity
Recent studies have highlighted the compound's efficacy as an HIV integrase inhibitor . A patent (CN113710675A) describes its role in inhibiting viral activity by targeting the integrase enzyme, crucial for the viral replication cycle. This suggests that derivatives of this compound could serve as potential therapeutic agents against HIV infection .
Anticancer Activity
Research has indicated that compounds structurally related to 1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine exhibit significant anticancer properties. For instance, similar pyrazolo[3,4-b]pyridines have shown promising results against various human tumor cell lines such as HeLa and HCT116. These compounds demonstrated potent inhibition of cellular proliferation with IC50 values indicating strong cytotoxic effects .
Case Study 1: HIV Integrase Inhibition
In a study focused on the synthesis of fused heterocycles including 1,8-dioxo derivatives, researchers reported that certain compounds exhibited high selectivity and potency against HIV integrase. The study emphasized structure-activity relationships (SAR) that could guide further optimization for enhanced antiviral activity .
Case Study 2: Antitumor Activity
Another investigation explored the anticancer potential of related compounds in a series of in vitro assays. The results showed that these compounds could inhibit cell growth effectively in multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate, and how can reaction conditions be optimized?
- Methodological Answer : A one-pot, two-step synthesis is commonly employed, involving cyclocondensation followed by functionalization. For example, and describe analogous protocols using diethyl dicarboxylate intermediates under reflux with acetic acid. Optimize temperature (e.g., 80–100°C) and stoichiometry of reactants (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) to enhance yield. Monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR and NMR to assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 165–175 ppm). IR spectroscopy (e.g., C=O stretches at 1680–1720 cm) and HRMS (mass accuracy < 2 ppm) further confirm functional groups and molecular weight. Cross-reference with synthetic intermediates in and for spectral validation .
Q. What solvent systems are suitable for solubility testing and crystallization of this compound?
- Methodological Answer : Test polar aprotic solvents (e.g., DMSO, DMF) for initial solubility screening. For crystallization, use ethanol/water mixtures (e.g., 70:30 v/v) under slow evaporation, as suggested by crystallographic data in . Adjust pH to 6.5–7.0 using ammonium acetate buffer to stabilize the hydrate form .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or hydrate configuration?
- Methodological Answer : Collect single-crystal X-ray diffraction data using orthorhombic space groups (e.g., P222) with Cu-Kα radiation (λ = 1.54178 Å). Refine hydrogen-bonding networks to confirm hydrate stability, as demonstrated in for analogous pyrido-pyrazine derivatives. Resolve thermal displacement parameters (U) to distinguish between positional disorder and dynamic hydration .
Q. What strategies are effective for impurity profiling during synthesis, and how can contradictory analytical data be resolved?
- Methodological Answer : Employ HPLC with a C18 column (3.5 µm, 150 mm × 4.6 mm) and gradient elution (0.1% TFA in acetonitrile/water) to separate impurities. Compare retention times with EP-grade reference standards (e.g., ). For conflicting MS/MS data, use high-resolution ion mobility spectrometry to differentiate isobaric impurities. Validate via spiking experiments with synthesized impurity analogs .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate transition states for hydrolysis or ring-opening reactions using solvent continuum models (e.g., PCM for water). Validate predictions with kinetic studies (e.g., measurements under varying pH) .
Q. What experimental designs are optimal for studying the compound’s stability under accelerated degradation conditions?
- Methodological Answer : Use a factorial design (temperature: 40–60°C; humidity: 75% RH; pH: 3–9) to model degradation pathways. Analyze samples via UPLC-PDA-ELSD for byproduct identification. Apply Arrhenius kinetics to extrapolate shelf-life, ensuring alignment with ICH Q1A guidelines. Cross-validate with mass balance studies (>98% recovery) .
Methodological Notes
- Data Contradiction Analysis : When NMR and HRMS data conflict (e.g., unexpected molecular ion peaks), re-examine sample purity via preparative HPLC and re-acquire spectra under standardized conditions ().
- Theoretical Framework Integration : Link mechanistic studies to existing theories (e.g., Curtin-Hammett principle for kinetic control in synthesis) per and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
